5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester
Overview
Description
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Biological Activity
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester, also known by its CAS number 1078129-19-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 266.299 g/mol. Its structure features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethyl ester functional group, which are critical for its chemical reactivity and biological activity.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 266.299 g/mol |
Functional Groups | Amino group, Carboxylic acid, Ethyl ester |
Physical Form | Beige solid |
Purity | 95%+ |
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound. The presence of the Boc group allows for selective reactions that can lead to further functionalization of the compound. The typical synthesis involves the reaction of pyridine derivatives with Boc-protected amino acids followed by esterification processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives. In vitro tests have shown that compounds structurally related to this compound exhibit varying degrees of cytotoxicity against cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Key Findings:
- Cytotoxicity Testing: Compounds derived from similar structures were tested at a concentration of 100 µM over 24 hours using the MTT assay.
- Results: Some derivatives showed reduced viability in A549 cells, suggesting significant anticancer activity. For instance, modifications leading to increased electron-donating groups on the phenyl ring enhanced cytotoxic effects.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. The results indicate potential effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus.
Case Study:
- Compound Testing: A series of pyridine derivatives were screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
- Outcome: Certain derivatives demonstrated selective antimicrobial activity, indicating that modifications to the pyridine structure can lead to enhanced antibacterial properties.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Amino-pyridine-2-carboxylic acid | Lacks tert-butoxycarbonyl protection; simpler structure. | |
Ethyl 6-(tert-butoxycarbonyl)amino-picolinate | Similar structure but differs in position of amino group. | |
5-(tert-butoxycarbonyl)aminopyridine | Lacks ethyl ester; more reactive due to free carboxylic acid. |
Properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-18-11(16)10-7-6-9(8-14-10)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRCCJRSTPEZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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